molecular formula C16H20N4OS B7137053 N-[1-(5-methyl-1,3-thiazol-2-yl)ethyl]-2-pyrrolidin-1-ylpyridine-3-carboxamide

N-[1-(5-methyl-1,3-thiazol-2-yl)ethyl]-2-pyrrolidin-1-ylpyridine-3-carboxamide

Cat. No.: B7137053
M. Wt: 316.4 g/mol
InChI Key: XTOATQWDDBRTQP-UHFFFAOYSA-N
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Description

N-[1-(5-methyl-1,3-thiazol-2-yl)ethyl]-2-pyrrolidin-1-ylpyridine-3-carboxamide is a complex organic compound featuring a thiazole ring, a pyridine ring, and a pyrrolidine ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of multiple heterocyclic rings in its structure suggests it may exhibit unique chemical and biological properties.

Properties

IUPAC Name

N-[1-(5-methyl-1,3-thiazol-2-yl)ethyl]-2-pyrrolidin-1-ylpyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4OS/c1-11-10-18-16(22-11)12(2)19-15(21)13-6-5-7-17-14(13)20-8-3-4-9-20/h5-7,10,12H,3-4,8-9H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTOATQWDDBRTQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(S1)C(C)NC(=O)C2=C(N=CC=C2)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(5-methyl-1,3-thiazol-2-yl)ethyl]-2-pyrrolidin-1-ylpyridine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Attachment of the Pyridine Ring: The pyridine ring can be introduced through a nucleophilic substitution reaction, where a suitable pyridine derivative reacts with the thiazole intermediate.

    Formation of the Pyrrolidine Ring: The pyrrolidine ring is often synthesized via cyclization reactions involving amines and dihaloalkanes.

    Final Coupling: The final step involves coupling the thiazole-pyridine intermediate with the pyrrolidine derivative using amide bond formation techniques, such as the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the pyridine ring, converting it to piperidine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the thiazole and pyridine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under conditions such as reflux in suitable solvents.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Piperidine derivatives.

    Substitution: Various substituted thiazole and pyridine derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, N-[1-(5-methyl-1,3-thiazol-2-yl)ethyl]-2-pyrrolidin-1-ylpyridine-3-carboxamide is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential therapeutic properties. The thiazole and pyridine rings are known to exhibit various biological activities, including antimicrobial, antiviral, and anticancer properties. Researchers are exploring its use as a lead compound in drug discovery programs targeting specific enzymes or receptors.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as enhanced conductivity or stability. Its multi-functional nature makes it a candidate for applications in electronics, coatings, and polymers.

Mechanism of Action

The mechanism of action of N-[1-(5-methyl-1,3-thiazol-2-yl)ethyl]-2-pyrrolidin-1-ylpyridine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring can interact with metal ions or active sites in enzymes, potentially inhibiting their activity. The pyridine ring can participate in hydrogen bonding and π-π interactions, enhancing the compound’s binding affinity to its targets. These interactions can modulate biochemical pathways, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    N-[1-(5-methyl-1,3-thiazol-2-yl)ethyl]-2-pyrrolidin-1-ylpyridine-3-carboxamide: shares similarities with other thiazole and pyridine derivatives, such as:

Uniqueness

What sets this compound apart is its combination of three distinct heterocyclic rings, which may confer unique biological activities and chemical reactivity

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